7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is known for its unique structural features, which include a purine core substituted with benzyl and fluorobenzyl piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach starts with the preparation of the purine core, followed by the introduction of benzyl and fluorobenzyl piperazine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound shows promise as a therapeutic agent due to its potential pharmacological activities, including enzyme inhibition and receptor modulation.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-[4-(4-bromobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C25H27FN6O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-benzyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O2/c1-28-22-21(23(33)29(2)25(28)34)32(17-18-6-4-3-5-7-18)24(27-22)31-14-12-30(13-15-31)16-19-8-10-20(26)11-9-19/h3-11H,12-17H2,1-2H3 |
InChI Key |
NISIFCKBMBDPJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.